molecular formula C6H11NO2 B6159165 (2S,5S)-2,5-dimethylmorpholin-3-one CAS No. 115206-98-9

(2S,5S)-2,5-dimethylmorpholin-3-one

Cat. No.: B6159165
CAS No.: 115206-98-9
M. Wt: 129.16 g/mol
InChI Key: PXUHHGXEYLACSR-WHFBIAKZSA-N
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Description

(2S,5S)-2,5-dimethylmorpholin-3-one (CAS 115206-98-9) is a chiral morpholine derivative of interest in advanced chemical synthesis and pharmaceutical research. With a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol, this compound serves as a versatile and stereochemically defined scaffold . Its defined stereochemistry at the 2 and 5 positions makes it a valuable intermediate for constructing more complex molecules with specific spatial orientations, a critical factor in drug discovery and development. The compound is typically handled as a solid and may require cold-chain transportation to ensure stability, and it should be stored according to the supplier's recommendations . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, including human or veterinary use. Researchers can access this compound for their investigations, though availability may vary and it is advised to check with suppliers for current stock .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115206-98-9

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S,5S)-2,5-dimethylmorpholin-3-one

InChI

InChI=1S/C6H11NO2/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m0/s1

InChI Key

PXUHHGXEYLACSR-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1CO[C@H](C(=O)N1)C

Canonical SMILES

CC1COC(C(=O)N1)C

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 2s,5s 2,5 Dimethylmorpholin 3 One

Stereoselective Synthesis of the (2S,5S) Diastereomer

The controlled synthesis of the (2S,5S) diastereomer of 2,5-dimethylmorpholin-3-one requires precise control over the formation of two stereocenters. The cis relationship between the two methyl groups is a key structural feature that dictates the choice of synthetic approach. Methodologies to achieve this include drawing from the chiral pool, employing asymmetric catalysis, and utilizing various catalytic systems to ensure high diastereoselectivity and enantioselectivity.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool represents a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. Natural α-amino acids and their derivatives are particularly attractive precursors for the synthesis of chiral morpholinones. For the synthesis of (2S,5S)-2,5-dimethylmorpholin-3-one, a plausible chiral pool approach would involve starting from readily available chiral amino alcohols.

A hypothetical synthetic route could commence with a chiral amino alcohol, such as (S)-alaninol, which would provide the C5 stereocenter. The synthesis would then proceed through a series of steps to introduce the second stereocenter at the C2 position and effect cyclization to the morpholin-3-one (B89469) ring. A key challenge in this approach is the diastereoselective introduction of the second methyl group.

Table 1: Hypothetical Chiral Pool Synthesis of this compound

StepReactionReagents and ConditionsIntermediate/ProductKey Transformation
1Protection of amineBoc₂O, Et₃N, CH₂Cl₂N-Boc-(S)-alaninolAmine protection
2O-alkylationNaH, 2-bromopropionyl chloride, THFO-acylated intermediateEster formation
3Deprotection and cyclizationTFA; then base (e.g., NaHCO₃)This compoundBoc deprotection and intramolecular cyclization

This approach, while conceptually straightforward, would require careful optimization to control the stereochemistry during the introduction of the second chiral center.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, allowing for the creation of chiral centers from achiral or racemic starting materials with high levels of enantioselectivity. Various catalytic systems have been developed for the synthesis of chiral heterocycles, which can be adapted for the synthesis of this compound.

Organocatalysis has emerged as a robust tool for asymmetric synthesis, often utilizing small, metal-free organic molecules to catalyze reactions with high stereocontrol. For the synthesis of the target morpholinone, an organocatalytic approach could involve a diastereoselective conjugate addition or an annulation reaction. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, related transformations provide a basis for potential strategies. For instance, squaramide catalysts have been effectively used in asymmetric conjugate addition reactions to form C-C and C-N bonds with high stereoselectivity. nih.gov

A potential organocatalytic route could involve the reaction of a suitably substituted enone with an amine in the presence of a chiral organocatalyst to construct the morpholinone ring with the desired stereochemistry.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to a wide array of complex molecules. For the synthesis of chiral morpholines and their derivatives, several metal-catalyzed reactions have been reported, including asymmetric hydrogenation and C-H activation/functionalization. researchgate.netmdpi.com

A plausible metal-mediated strategy for this compound could involve the asymmetric hydrogenation of a 2,5-dimethyl-2,3-dihydromorpholin-3-one precursor. The choice of a chiral phosphine (B1218219) ligand would be critical in directing the hydrogenation to yield the desired (2S,5S) diastereomer with high enantiomeric excess.

Table 2: Potential Metal-Mediated Asymmetric Hydrogenation

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
2,5-dimethyl-2,3-dihydromorpholin-3-one[Rh(COD)₂(R,R)-Me-DuPhos]BF₄, H₂This compound>95% (hypothetical)>95:5 (hypothetical)
N-protected 2-amino-5-methyl-hex-3-en-1-olRh(I)/Chiral LigandN-protected this compoundHigh (hypothetical)High (hypothetical)

These examples are based on analogous transformations and highlight the potential of metal-mediated methods.

Chiral Brønsted acids have proven to be effective catalysts for a variety of enantioselective transformations, including cyclizations and additions to imines. rsc.orgrsc.orgznaturforsch.comresearchgate.netznaturforsch.com A Brønsted acid-catalyzed intramolecular hydroalkoxylation or aza-Michael reaction could be envisioned for the synthesis of the target morpholinone.

For instance, a chiral Brønsted acid could catalyze the cyclization of an acyclic precursor containing both the amine and the alcohol functionalities, along with the appropriate substituents, to form the morpholinone ring with high diastereoselectivity. The catalyst would protonate a substrate, activating it towards nucleophilic attack and controlling the stereochemical outcome of the cyclization.

Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid catalysts that have been successfully applied in a wide range of asymmetric reactions, including the synthesis of heterocyclic compounds. irb.hrnih.govnih.gov CPAs can act as bifunctional catalysts, activating both the electrophile and the nucleophile through hydrogen bonding interactions, thereby providing a highly organized transition state that leads to high levels of stereocontrol.

In the context of synthesizing this compound, a CPA-catalyzed intramolecular cyclization of a suitable acyclic precursor would be a promising strategy. The precursor would need to be designed to undergo a stereoselective cyclization upon activation by the chiral phosphoric acid.

Table 3: Representative Chiral Phosphoric Acid Catalyzed Reactions

Reaction TypeCatalystSubstratesProduct ClassEnantioselectivity
Friedel-Crafts AlkylationChiral Phosphoric Acid2,5-Disubstituted Pyrroles, Isoindolinonesβ-Functionalized PyrrolesHigh
aza-Michael AdditionChiral Phosphoric AcidN-unprotected 2-aminophenyl vinyl ketones2-Substituted 2,3-dihydro-4-quinolonesHigh

While direct application to the target molecule is yet to be reported, the success of CPAs in related systems suggests their potential for the stereoselective synthesis of this compound. irb.hrnih.govnih.gov

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

One prominent example involves the use of pseudoephedrine as a chiral auxiliary for the synthesis of morpholinone products. nih.govharvard.edu This method provides high yields and selectivities. For instance, the reaction of arylglyoxals with pseudoephedrine can be catalyzed by a Brønsted acid to form morpholinone products with excellent stereocontrol. nih.gov The pseudoephedrine auxiliary directs the stereoselective alkylation of an attached acyl group, which, after cyclization, yields the enantiomerically enriched morpholinone. harvard.edunih.gov Amides derived from pseudoephenamine, a related auxiliary, are often crystalline, which facilitates purification, and demonstrate high diastereoselectivities in alkylation reactions that establish key stereocenters. harvard.edunih.gov

Another class of auxiliaries used in similar synthetic contexts is oxazolidinones. wikipedia.org These are typically derived from readily available amino alcohols. The oxazolidinone is acylated, and the chiral environment it creates directs subsequent reactions, such as alkylations or aldol (B89426) reactions, before being cleaved to reveal the chiral product. wikipedia.org

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Advantages Reference
Pseudoephedrine/Pseudoephenamine Diastereoselective alkylation of amides High diastereoselectivity, crystalline derivatives, auxiliary is recoverable. harvard.edunih.gov nih.govharvard.edunih.gov
Oxazolidinones Asymmetric alkylations, aldol reactions Commercially available, reliable stereocontrol. wikipedia.org wikipedia.org

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions | Effective for glyoxylate (B1226380) ene reactions, yielding high diastereomeric ratios. wikipedia.org | wikipedia.org |

Diastereoselective Cyclization Reactions

Diastereoselective cyclization is a key strategy where the ring-closing step of the synthesis is controlled to favor the formation of a specific diastereomer. This control can be exerted by pre-existing stereocenters in the acyclic precursor.

An example of this principle is the acid-induced intramolecular cyclization, where the conformation of the transition state is influenced by existing chiral centers, leading to the preferential formation of one cyclic diastereomer. beilstein-journals.org Similarly, intramolecular Diels-Alder reactions on substrates containing chiral centers can proceed with high diastereoselectivity to form complex polycyclic systems. nih.gov In the context of morpholinone synthesis, a precursor containing two stereocenters can be designed to cyclize in a way that the thermodynamic or kinetic product is the desired cis or trans diastereomer. For example, the synthesis of 2,6-disubstituted tetrahydropyranones has been achieved with excellent diastereoselectivity via a Prins cyclization, where the reaction proceeds through a stable chair-like transition state. nih.gov

Ring-Closure Approaches to the Morpholinone Scaffold

The formation of the heterocyclic ring is the central event in the synthesis of this compound. Various strategies have been developed to achieve this transformation efficiently.

Intramolecular Cyclization Reactions

Intramolecular cyclization involves a single molecule containing all the necessary atoms for the ring, with two functional groups that react with each other to form the cyclic structure. rsc.org A highly effective method for forming the 1,4-oxazin-2-one (morpholinone) ring is through an intramolecular SN2 displacement. researchgate.net In this approach, a chiral N-protected 2-amino-1-bromoalkane is treated with a base, causing the deprotonated alcohol to displace the bromide, forming the morpholinone ring in a stereospecific manner. researchgate.net This strategy is pivotal in syntheses starting from chiral amino acids. researchgate.net Other intramolecular strategies include the cyclization of 1,4-diketones or related precursors under acidic or basic catalysis to yield the heterocyclic core. mdpi.com

Condensation Reactions with Amino Alcohols and Dielectrophiles

A common and direct approach to the morpholinone scaffold is the condensation of a 1,2-amino alcohol with a molecule containing two electrophilic sites. chemrxiv.org The reaction of a chiral amino alcohol, such as (1S)-1-amino-2-propanol, with an α-halo acetyl halide (e.g., chloroacetyl chloride) is a frequently used two-step process. chemrxiv.org The first step is an N-acylation, followed by an intramolecular Williamson ether synthesis where the alkoxide displaces the halide to close the ring. researchgate.netchemrxiv.org

A more recent, greener alternative involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate. chemrxiv.orgnih.gov This method proceeds via a selective N-monoalkylation to form a zwitterionic intermediate, which then cyclizes to the morpholine (B109124) or morpholinone structure. chemrxiv.orgchemrxiv.orgnih.gov This approach is often high-yielding and avoids the use of halogenated reagents. chemrxiv.orgnih.gov

Table 2: Ring-Closure Reactions via Condensation

Reactants Reagent/Conditions Key Features Reference
1,2-Amino alcohol + Chloroacetyl chloride Base Two-step process: N-acylation followed by cyclization. chemrxiv.org researchgate.netchemrxiv.org

Reaction from α-Amino Acids and 1,2-Dihaloalkanes

Synthesizing morpholinones from α-amino acids is a powerful strategy that utilizes the readily available chiral pool. libretexts.org In this approach, the α-amino acid provides the N-C2-C3 portion of the morpholinone ring, including one of the stereocenters. The synthesis of morpholine-2,5-diones, which are structurally related to morpholin-3-ones, has been achieved by reacting an α-amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate, which then undergoes intramolecular cyclization. nih.gov A similar principle can be applied where the amino acid is reacted with a 1,2-dihaloalkane, such as 1,2-dibromopropane, under basic conditions. The nitrogen of the amino acid first displaces one halogen, and then the carboxylate group (or a reduced alcohol) displaces the second halogen to complete the ring formation.

Strategic Use of Chiral Building Blocks

The most direct route to enantiomerically pure this compound involves the use of chiral building blocks that already contain the required stereocenters. Commercially available, enantiopure amino acids and amino alcohols are ideal starting materials. researchgate.netrsc.org For example, a synthesis can start from (S)-alanine to establish the C2 stereocenter and a chiral C3 fragment derived from another chiral source to build the rest of the molecule. A convergent synthesis starting from (R)-phenylglycinol has been used to create a cis 2,5-disubstituted morpholine, demonstrating the power of using a chiral amino alcohol as the foundational piece of the synthesis. researchgate.net This approach minimizes the need for chiral separations or complex asymmetric inductions, as the chirality is inherent in the starting materials.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of morpholin-3-ones often involves multi-step procedures with hazardous reagents and solvents, leading to significant waste generation. In contrast, a green chemistry approach to synthesizing this compound would prioritize atom economy, the use of safer and renewable starting materials, energy efficiency, and the reduction of derivatization steps.

A plausible and greener synthetic strategy for this compound commences with a readily available and renewable chiral precursor, such as the amino acid L-alanine. The synthesis can be conceptualized in two main stages: the formation of a key intermediate, N-(2-hydroxypropyl)-L-alanine, followed by its cyclization to the target morpholin-3-one.

Stage 1: Synthesis of the N-(2-hydroxypropyl)-L-alanine intermediate

This initial step involves the reaction of L-alanine with a suitable propylene (B89431) oxide equivalent. To adhere to green chemistry principles, the choice of reagents and reaction conditions is critical. For instance, the use of propylene oxide itself, while effective, raises safety concerns due to its volatility and reactivity. A greener alternative could involve the in situ generation of a less hazardous reactive species or the use of a bio-based propylene oxide derivative.

The reaction solvent is another key consideration. Water is the most desirable green solvent, and efforts should be made to develop a water-compatible process. If an organic solvent is necessary, choices should be guided by safety, environmental impact, and recyclability, favoring solvents like ethanol (B145695) or 2-propanol over chlorinated or aprotic polar solvents.

Stage 2: Cyclization to this compound

The intramolecular cyclization of the N-(2-hydroxypropyl)-L-alanine intermediate to form the morpholin-3-one ring is a critical step where green chemistry principles can be effectively applied. Traditional cyclization methods often rely on harsh dehydrating agents or high temperatures, which can lead to side reactions and energy-intensive processes.

A greener approach would explore catalytic methods for the cyclization. For example, the use of a solid acid catalyst could facilitate the reaction under milder conditions and allow for easy separation and recycling of the catalyst, thereby reducing waste. Biocatalysis, employing enzymes such as lipases or proteases, presents an even more attractive option, as enzymes operate under mild conditions in aqueous media and exhibit high chemo- and stereoselectivity.

Microwave-assisted synthesis is another green technique that can significantly enhance the efficiency of the cyclization step. Microwave heating can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. This reduction in reaction time translates to significant energy savings.

Analysis of a Hypothetical Green Synthesis

To illustrate the benefits of a green approach, let's consider a hypothetical green synthesis of this compound and compare it to a more traditional route.

ParameterTraditional SynthesisGreen Synthesis
Starting Material Petrochemical-basedL-alanine (Renewable)
Reagents Stoichiometric, hazardous reagents (e.g., strong acids/bases, dehydrating agents)Catalytic (e.g., solid acid, enzyme), safer alternatives
Solvents Chlorinated solvents (e.g., dichloromethane), aprotic polar solvents (e.g., DMF)Water, ethanol, or other green solvents
Energy Consumption High temperatures, long reaction timesMilder conditions, microwave-assisted heating
Atom Economy Lower, due to the use of stoichiometric reagents and protecting groupsHigher, due to catalytic processes and fewer derivatization steps
Waste Generation Significant, including hazardous solvent and reagent wasteMinimized, with potential for catalyst recycling

This comparative analysis highlights the potential for a substantial reduction in the environmental footprint of this compound synthesis by embracing green chemistry principles.

Further research and development in this area should focus on optimizing catalytic systems, exploring novel bio-based starting materials, and developing integrated processes that minimize purification steps and maximize resource efficiency. The implementation of such green synthetic strategies is not only environmentally responsible but can also lead to more cost-effective and safer manufacturing processes for this important chiral molecule.

Chemical Reactivity and Transformation Pathways of 2s,5s 2,5 Dimethylmorpholin 3 One

Functionalization Reactions at the Nitrogen Atom

The nitrogen atom in the morpholin-3-one (B89469) ring is part of a lactam, which influences its nucleophilicity and basicity. While the lone pair on the nitrogen can participate in resonance with the adjacent carbonyl group, diminishing its reactivity compared to a simple secondary amine, it still retains sufficient nucleophilic character to undergo a range of functionalization reactions.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the properties of the morpholin-3-one scaffold. These reactions typically proceed by deprotonation of the nitrogen atom with a suitable base to form a more nucleophilic amide anion, which then reacts with an electrophile.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using various alkylating agents in the presence of a base. A common example is N-benzylation, which can be accomplished by treating the parent morpholin-3-one with a base like sodium hydride (NaH) to generate the corresponding sodium salt, followed by the addition of benzyl (B1604629) bromide. This reaction proceeds via an SN2 mechanism. While specific data for the (2S,5S)-2,5-dimethyl derivative is not extensively documented, the general reactivity of the morpholin-3-one core suggests that similar conditions would be applicable.

ReactantReagentsProductNotes
Morpholin-3-one1. NaH, DMF2. Benzyl bromide4-Benzylmorpholin-3-oneAnalogous reaction for the parent compound.

N-Acylation: The acylation of the nitrogen atom introduces an acyl group, forming an imide. This reaction can be carried out using acyl halides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would yield the corresponding N-acetyl derivative. These N-acyl derivatives can serve as important intermediates for further synthetic transformations.

Electrophilic and Nucleophilic Additions to the Nitrogen

Direct electrophilic addition to the nitrogen atom is less common due to the delocalization of the nitrogen lone pair. However, the nitrogen can act as a nucleophile in certain contexts. For instance, it can participate in conjugate additions to activated Michael acceptors, although this reactivity is tempered by the lactam structure.

Conversely, while nucleophilic addition directly to the nitrogen is not a typical reaction pathway, the nitrogen's electronic properties are crucial in reactions involving other parts of the molecule, such as the adjacent carbonyl group.

Transformations Involving the Carbonyl Group

The carbonyl group at the C3 position is a key site for a variety of chemical transformations, including reductions and nucleophilic additions. Its reactivity is influenced by the adjacent nitrogen and oxygen atoms within the heterocyclic ring.

Reduction Reactions

The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) or to a hydroxyl group, depending on the reducing agent and reaction conditions.

Reduction to Methylene: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the amide carbonyl to a methylene group. This transformation would convert (2S,5S)-2,5-dimethylmorpholin-3-one into the corresponding (2S,5S)-2,5-dimethylmorpholine. This reaction proceeds via a complex mechanism involving the formation of an aluminum-coordinated intermediate.

Reduction to Hydroxyl: The partial reduction of the carbonyl group to a hydroxyl group to form a hemiaminal is a more delicate transformation. This can sometimes be achieved using milder reducing agents, though the resulting hemiaminal may be unstable and prone to further reaction or reversion to the carbonyl. Specific conditions for the selective reduction of the this compound carbonyl to a hydroxyl group would require careful optimization.

TransformationReagentProduct Type
Carbonyl to MethyleneLithium Aluminum Hydride (LiAlH₄)Amine
Carbonyl to HydroxylMilder reducing agents (e.g., NaBH₄ under specific conditions)Hemiaminal

Nucleophilic Additions and Condensations

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles.

Addition of Organometallic Reagents: Organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the carbonyl group. This would result in the formation of a tetrahedral intermediate which, upon workup, could lead to ring-opened products or other rearrangements, depending on the stability of the intermediate.

Condensation Reactions: The carbonyl group can undergo condensation reactions with suitable nucleophiles. For example, reaction with phosphorus ylides in a Wittig-type reaction is a potential pathway for olefination at the C3 position, although this is generally less facile for amides compared to ketones and aldehydes. A notable reaction of the parent morpholin-3-one involves treatment with triethyl phosphite (B83602) and phosphoryl chloride, which leads to the formation of a 1,1-bisphosphonate at the C3 position. In contrast, N-protected morpholin-3-ones under similar conditions yield dehydrophosphonates. nih.gov This highlights how functionalization at the nitrogen atom can direct the reactivity at the carbonyl center.

SubstrateReagentsProduct
Morpholin-3-oneTriethyl phosphite, POCl₃3,3-Bis(diethylphosphonato)morpholine
N-Benzylmorpholin-3-oneTriethyl phosphite, POCl₃N-Benzyl-3-(diethylphosphonato)-5,6-dihydromorpholine

Reactions at the α-Stereocenters (C2 and C5)

The stereocenters at the C2 and C5 positions are integral to the molecule's three-dimensional structure. Reactions at these positions, particularly those involving the adjacent C-H bonds, are of interest for further stereoselective functionalization.

The acidity of the protons at the α-positions (C2 and C5) is generally low. However, under strongly basic conditions, deprotonation could occur to form an enolate or a related carbanionic species. The subsequent reaction of this intermediate with an electrophile would be a key step in introducing new substituents at these positions. The stereochemical outcome of such reactions would be of significant interest, as the existing stereocenters could direct the approach of the incoming electrophile, potentially leading to high diastereoselectivity.

For instance, deprotonation at C2 with a strong base like lithium diisopropylamide (LDA) followed by quenching with an alkyl halide could potentially lead to a 2,2-disubstituted or a 2,5-disubstituted morpholin-3-one with a new stereocenter. However, the feasibility and stereoselectivity of such reactions would need to be experimentally determined. The presence of the methyl groups at C2 and C5 already provides steric hindrance that would influence the approach of reagents and the conformation of any reactive intermediates.

Stereospecific and Stereoselective Functionalization

The inherent chirality of this compound makes it a valuable starting material for stereoselective synthesis. Functionalization reactions can be directed to occur at specific positions with a high degree of stereocontrol, preserving or modifying the existing stereochemistry. For instance, palladium-catalyzed hydroamination has been utilized as a key step in the stereoselective synthesis of 2,5-disubstituted morpholines. rsc.org This method allows for the creation of new stereocenters with excellent diastereoselectivity.

Racemization-Free Methodologies for α-Substitution

A significant challenge in the functionalization of chiral carbonyl compounds is the potential for racemization at the α-position. However, methodologies have been developed to achieve α-substitution of this compound and related structures without the loss of stereochemical integrity. These methods are crucial for the synthesis of α-substituted α-amino acids and their derivatives, which are important building blocks in medicinal chemistry. researchgate.net

Ring-Opening and Ring-Contraction Reactions

The morpholinone ring can undergo cleavage or reduction in size through various reaction pathways. Ring-opening reactions can provide access to linear amino acid derivatives, while ring-contraction reactions can lead to the formation of smaller heterocyclic systems. wikipedia.org These transformations significantly expand the synthetic utility of the parent molecule. Ring contraction can be induced through several methods, including acid- or base-induced rearrangements, oxidative rearrangements, and photochemical processes. etsu.eduyoutube.com For example, certain oxidative rearrangements can convert cyclohexanones into cyclopentanecarboxylic acids. etsu.edu Photochemical reactions, such as the Norrish-Yang photocyclisation, can also lead to ring-contracted products. eurekaselect.com

Rearrangement Reactions

The carbon-nitrogen-oxygen framework of this compound is susceptible to various rearrangement reactions, leading to novel molecular scaffolds.

While specific examples involving this compound are not detailed in the provided context, the aza-benzilic ester rearrangement is a known transformation for related α-amino lactams. This type of rearrangement typically involves the treatment of an N-acyl-α-keto-lactam with a base, leading to a ring-contracted α-hydroxy-β-lactam.

Beyond specific named rearrangements, the morpholinone skeleton can undergo other structural reorganizations. wikipedia.org These can be promoted by various reagents and conditions, leading to diverse and often complex molecular architectures. chemrxiv.org For instance, Wagner-Meerwein rearrangements, common in carbocation chemistry, can lead to ring contractions. etsu.edu Photochemical methods have also been shown to induce skeletal rearrangements in related systems. chemrxiv.org

1,3-Dipolar Cycloaddition Reactions of Derived Ylides

Azomethine ylides, which can be generated from this compound or its derivatives, are valuable intermediates in 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org These reactions provide a powerful tool for the construction of five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines and oxazolidines. nih.govnih.gov The cycloaddition of these ylides with various dipolarophiles, including alkenes, alkynes, and carbonyl compounds, can proceed with high regio- and stereoselectivity. wikipedia.orgnih.govhanze.nl The stereochemistry of the resulting cycloadducts is often controlled by the geometry of the azomethine ylide and the nature of the dipolarophile. nih.gov

Table 1: Research Findings on the Reactivity of this compound and Related Structures

Reaction Type Key Transformation Reagents/Conditions Outcome
Stereoselective Functionalization Palladium-catalyzed hydroamination Pd catalyst Stereoselective synthesis of 2,5-disubstituted morpholines rsc.org
α-Substitution Racemization-free methodologies Various Synthesis of α-substituted α-amino acids researchgate.net
Ring Contraction Oxidative rearrangement Thallium(III) nitrate (B79036) (TTN) Conversion of alkylcyclohexanones to cyclopentanecarboxylic acids etsu.edu
Ring Contraction Photochemical rearrangement Visible light, ³O₂ Conversion of 1,2,6-thiadiazines to 1,2,5-thiadiazole (B1195012) 1-oxides nih.gov
1,3-Dipolar Cycloaddition Reaction of azomethine ylides with dipolarophiles Heat or photochemical conditions Formation of five-membered heterocyclic rings nih.govwikipedia.orgnih.gov

Palladium- and Other Metal-Catalyzed Transformations

The investigation into the metal-catalyzed functionalization of morpholinone scaffolds has been an active area of research, aiming to develop efficient methods for the synthesis of complex, biologically active molecules. These transformations often leverage the inherent reactivity of the morpholinone ring, including the activation of C-H bonds and N-H bonds for the formation of new carbon-carbon and carbon-heteroatom bonds.

General Reactivity of the Morpholinone Core:

The morpholinone core presents several sites for potential metal-catalyzed functionalization. The nitrogen atom, once deprotonated, can act as a nucleophile in cross-coupling reactions. Additionally, the methylene groups adjacent to the nitrogen and oxygen atoms possess C-H bonds that can be activated and subsequently functionalized through various catalytic cycles.

Palladium-Catalyzed Reactions:

Palladium catalysts are renowned for their versatility in forming C-C and C-N bonds. While no specific examples with this compound are documented, studies on related systems suggest potential applications. For instance, palladium-catalyzed hydroamination is a key step in the stereoselective synthesis of 2,5-disubstituted morpholines from acyclic precursors. This indicates the general compatibility of the morpholine (B109124) scaffold with palladium catalysis. Furthermore, palladium-catalyzed C-H functionalization is a powerful tool for the modification of heterocyclic compounds. Although not demonstrated on this compound itself, the principles of directed C-H activation could potentially be applied to introduce substituents at specific positions on the ring.

Copper-Catalyzed Reactions:

Copper catalysts are frequently employed for N-arylation reactions, known as the Ullmann condensation or Chan-Lam coupling. These reactions involve the coupling of an amine with an aryl halide or boronic acid. While direct N-arylation of this compound has not been reported, copper-catalyzed N-arylation of other heterocyclic amines is a well-established transformation. Additionally, copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines from simpler starting materials, showcasing the utility of copper in constructing the morpholine ring system.

Stereochemical and Conformational Analysis of 2s,5s 2,5 Dimethylmorpholin 3 One

Absolute Configuration Determination Methodologies

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical step in stereochemistry. For (2S,5S)-2,5-dimethylmorpholin-3-one, several powerful techniques can be employed to unequivocally establish its absolute configuration.

Correlation Methods

Chemical correlation involves transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa, without affecting the stereocenter . For instance, this compound could be synthesized from or converted to a known chiral precursor, such as an amino acid or a hydroxy acid, through a series of stereochemically predictable reactions. The success of this method hinges on the reliability and known stereochemical outcomes of the chosen chemical transformations. researchgate.net

Another correlation approach involves comparing experimentally measured optical rotation with that of known related compounds. While this method can provide supporting evidence, it is generally less definitive than other techniques due to the complex relationship between molecular structure and optical rotation.

Advanced Chiroptical Spectroscopy (e.g., VCD, ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules in solution. nih.govjascoinc.com These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions within the molecule. jascoinc.com The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of this compound with the spectra predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for the (2S,5S) and (2R,5R) enantiomers, the correct absolute configuration can be assigned with a high degree of confidence. nih.gov The complex and unique pattern of positive and negative bands in a VCD spectrum serves as a "fingerprint" of the molecule's absolute stereochemistry. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy operates in the ultraviolet-visible region of the electromagnetic spectrum, probing the electronic transitions of a chiral molecule. mdpi.com Similar to VCD, the experimental ECD spectrum is compared with theoretically calculated spectra for the possible enantiomers to determine the absolute configuration. rsc.org The reliability of ECD for configuration assignment depends on the presence of suitable chromophores within the molecule that give rise to distinct ECD signals. mdpi.com For this compound, the carbonyl group and the heteroatoms in the ring can act as chromophores.

The accuracy of both VCD and ECD-based assignments relies heavily on the quality of the computational models used, including the choice of theoretical level and the consideration of different possible conformations of the molecule in solution. rsc.org

Anomalous X-ray Scattering (Focus on methodology and principles)

Anomalous X-ray scattering, also known as anomalous dispersion, is a powerful X-ray diffraction technique for determining the absolute configuration of a chiral molecule in the solid state. wikipedia.org This method is particularly useful when a reference atom of known configuration is not present in the molecule.

The fundamental principle of anomalous scattering lies in the interaction of X-rays with electrons in the atoms of the crystal. mit.edu When the wavelength of the incident X-rays is close to an absorption edge of one of the atoms in the molecule, that atom's scattering factor becomes a complex number. youtube.com This phenomenon leads to a breakdown of Friedel's law, which states that the intensities of the (hkl) and (-h-k-l) reflections are equal. mit.edu

By carefully selecting an X-ray wavelength that induces anomalous scattering from one of the atoms in this compound (for instance, the oxygen or nitrogen atom, though heavier atoms provide a stronger signal), the differences in the intensities of Friedel pairs can be measured. wikipedia.orgyoutube.com These intensity differences, known as Bijvoet differences, are directly related to the absolute configuration of the molecule. youtube.com The use of synchrotron radiation is particularly advantageous for this technique as it allows for the precise tuning of the X-ray wavelength to maximize the anomalous scattering effect. wikipedia.org

Conformational Preferences and Dynamics in Solution

The six-membered morpholin-3-one (B89469) ring is not planar and can adopt various conformations in solution. Understanding these conformational preferences is crucial as they can significantly influence the molecule's properties and interactions.

Ring Conformation and Puckering Analysis

Similar to cyclohexane, the morpholin-3-one ring can exist in several non-planar conformations to relieve angle and torsional strain. msu.eduwikipedia.org The most stable conformations are typically chair and boat forms, with the chair conformation generally being of lower energy. libretexts.org The presence of the carbonyl group and the oxygen heteroatom introduces asymmetry and influences the specific puckering of the ring.

The conformation of the ring can be described by various puckering parameters, which quantify the degree of non-planarity. These parameters can be determined experimentally using techniques like NMR spectroscopy (by analyzing coupling constants and Nuclear Overhauser Effects) or computationally through molecular mechanics and quantum chemical calculations.

For this compound, the chair conformation is expected to be the most stable. In this conformation, the two methyl groups can occupy either axial or equatorial positions.

Influence of Substituents on Conformational Equilibria

The presence of the two methyl groups at the C2 and C5 positions has a profound impact on the conformational equilibrium of the morpholin-3-one ring. The relative stability of the different chair conformations will be determined by the steric interactions of these substituents.

In a chair conformation, substituents can be in either an axial or an equatorial position. libretexts.org Generally, bulky substituents prefer to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions with other axial substituents. youtube.com In the case of this compound, a chair conformation where both methyl groups are in equatorial positions would likely be the most stable conformer.

Computational studies can provide quantitative insights into the energy differences between various conformers and the energy barriers for interconversion (e.g., ring flipping). These studies often reveal a complex potential energy surface with multiple local minima corresponding to different stable conformations. mdpi.com The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

The interplay of steric and stereoelectronic effects, such as the anomeric effect which can favor axial positioning of certain substituents adjacent to a heteroatom, can also influence the conformational preferences. nih.gov A detailed analysis would require high-level computational modeling and experimental validation through spectroscopic methods like NMR.

Stereoelectronic Effects and Their Impact on Stability and Reactivity

The three-dimensional structure and resulting stability of this compound are not dictated by sterics alone. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role. In this six-membered heterocyclic ring containing both an oxygen and a nitrogen atom, several such effects are at play, primarily related to the anomeric effect.

The anomeric effect, first observed in pyranose rings, describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position. This phenomenon is generally explained by a stabilizing hyperconjugation interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond (where X is the other heteroatom).

In the this compound ring, which typically adopts a chair-like conformation, we must consider multiple anomeric-type interactions:

n(O) → σ(C-N) Interaction:* A key stereoelectronic interaction is the delocalization of a lone pair of electrons from the ring oxygen (O4) into the antibonding orbital of the adjacent C5-N4 bond. This interaction is maximized when the lone pair orbital and the C-N bond are anti-periplanar, which can influence the conformational equilibrium and affect the bond lengths and angles within the heterocycle.

n(N) → σ(C-O) Interaction:* Similarly, the lone pair on the nitrogen atom (N4) can interact with the antibonding orbital of the C5-O1 bond. However, in a morpholin-3-one system, the nitrogen is part of an amide (a lactam), which significantly alters its electronic properties. The nitrogen lone pair is already delocalized into the adjacent carbonyl group (C3=O), reducing its availability for other hyperconjugation interactions.

Gauche and Exo-anomeric Effects: The relative orientation of substituents and lone pairs leads to a complex interplay of stabilizing and destabilizing forces. The generalized anomeric effect considers the preference for gauche conformations around C-Y bonds in an X-C-Y-C system where X and Y are heteroatoms. The orientation of the methyl groups at C2 and C5 will be influenced by a balance between avoiding steric strain (1,3-diaxial interactions) and optimizing these stereoelectronic effects.

The stability of the (2S,5S) isomer's predominant conformation is a result of the net energy balance of these effects. The methyl groups at C2 and C5 are expected to preferentially occupy pseudo-equatorial positions to minimize steric hindrance. However, the ring conformation will distort from a perfect chair to maximize stabilizing orbital overlaps. For instance, the C-N bond might lengthen slightly, while the C-O bond might shorten, as a consequence of the n(O) → σ*(C-N) hyperconjugation. These subtle structural changes can have a significant impact on the molecule's reactivity, affecting, for example, the basicity of the nitrogen atom or the susceptibility of the carbonyl group to nucleophilic attack.

Table 1: Key Stereoelectronic Interactions in this compound

Interacting OrbitalsType of EffectPredicted Consequence on Stability/Geometry
n(O4) → σ(C5-N4)Anomeric EffectStabilizes conformations where the orbitals are anti-periplanar; may lead to a shorter C-O bond and a longer C-N bond.
n(N4) → π(C3=O)Amide ResonanceEnforces planarity around the N4-C3-O bond; reduces the basicity of the nitrogen atom.
n(O4) → σ*(C2-N4)Anomeric EffectStabilizing interaction influencing the orientation of the C2 methyl group.
Steric Hindrance1,3-Diaxial InteractionsDestabilizes conformations where bulky methyl groups occupy axial positions.

Diastereomeric and Enantiomeric Purity Assessment Techniques

Ensuring the stereochemical purity of a single isomer like this compound is critical, as different stereoisomers can exhibit vastly different biological activities and physical properties. Several analytical techniques are employed to determine both the diastereomeric ratio (if other diastereomers like the (2R,5S) or (2S,5R) forms are present) and the enantiomeric excess (the purity of the (2S,5S) form relative to its (2R,5R) mirror image).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating stereoisomers. The separation can be achieved through two primary strategies:

Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP). The CSP is a solid support (typically silica) that has been modified with an enantiomerically pure molecule. The enantiomers (or diastereomers) of the analyte form transient, non-covalent diastereomeric complexes with the CSP. Because these complexes have different stabilities and energies, the isomers travel through the column at different rates, leading to their separation. For a compound like this compound, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs would be suitable candidates.

Indirect Methods: In this technique, the analyte is first reacted with a chiral derivatizing agent (CDA), an enantiomerically pure compound, to form a covalent diastereomeric mixture. These newly formed diastereomers have distinct physical properties and can be separated on a standard, achiral HPLC column (e.g., C8 or C18). The ratio of the separated diastereomer peaks directly corresponds to the enantiomeric ratio of the original analyte.

Table 2: Illustrative Chiral HPLC Methods for Purity Analysis

MethodStationary PhaseMobile Phase ExamplePrinciple of Separation
Direct Chiral Stationary Phase (e.g., Cellulose-based)Hexane/Isopropanol (B130326)Differential formation of transient diastereomeric complexes between analyte enantiomers and the CSP.
Indirect Achiral C18Acetonitrile/WaterAnalyte is derivatized with a CDA to form stable diastereomers which are then separated based on different physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for stereochemical purity analysis.

Diastereomeric Purity: Diastereomers are distinct compounds with different physical properties and, therefore, will have different NMR spectra. In a mixture, the signals for corresponding protons or carbons in each diastereomer will appear at slightly different chemical shifts. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined. High-field NMR spectrometers are often necessary to resolve these small chemical shift differences, especially in crowded spectral regions.

Enantiomeric Purity: Enantiomers are indistinguishable in a standard (achiral) NMR experiment as

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For (2S,5S)-2,5-dimethylmorpholin-3-one, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for complete structural assignment and conformational analysis.

Multi-dimensional NMR Techniques for Structural Elucidation (e.g., COSY, NOESY, HMQC, HMBC)

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space connectivities within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For this compound, COSY would show correlations between the methyl protons and the adjacent methine protons at C2 and C5, as well as between the geminal protons on the C6 methylene (B1212753) group and their vicinal neighbors.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry and preferred conformation. In a chair-like conformation of the morpholin-3-one (B89469) ring, NOESY would reveal through-space interactions between axial and equatorial protons, and between the methyl groups and other ring protons, confirming their cis relationship.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2~3.8 - 4.2~55 - 60C3, C6, C-CH₃
3-~170 - 175-
4 (NH)~6.0 - 7.5 (broad)-C3, C5
5~3.5 - 3.9~50 - 55C3, C-CH₃
6~3.0 - 3.6 (geminal pair)~45 - 50C2, C5
2-CH₃~1.2 - 1.4~15 - 20C2, C3
5-CH₃~1.1 - 1.3~14 - 19C5

Note: These are predicted values based on data from analogous N-substituted morpholines and related lactams. Actual values may vary.

Dynamic NMR for Conformational Exchange Studies

The morpholin-3-one ring is not static and can undergo conformational changes, primarily ring inversion between two chair-like conformers. Dynamic NMR (DNMR) spectroscopy, through variable temperature experiments, can be used to study the kinetics of this process. By monitoring the coalescence of signals as the temperature is raised, it is possible to determine the energy barrier for ring inversion. For this compound, the two chair conformations would not be energetically equivalent due to the presence of the substituents. DNMR studies would provide insight into the relative stability of these conformers and the flexibility of the heterocyclic ring. nih.gov

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR would be particularly useful if the compound is crystalline. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. These spectra can reveal the presence of different polymorphs or non-equivalent molecules in the crystal lattice. Furthermore, ssNMR can be used to determine internuclear distances and the orientation of different molecular fragments, complementing the data obtained from X-ray crystallography.

Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) would be employed.

Under EI, the molecule is expected to undergo fragmentation through several characteristic pathways. The molecular ion peak (M⁺) would be observed, and its high-resolution measurement would confirm the elemental composition. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. This could lead to the loss of a methyl radical (CH₃) or an ethyl radical from the ring.

Loss of CO: Expulsion of a carbon monoxide molecule from the lactam ring is a common fragmentation pathway for such compounds.

Ring cleavage: Fragmentation of the morpholinone ring can lead to various smaller charged fragments.

ESI-MS, a softer ionization technique, would typically show the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation and provide further structural information. Predicted collision cross section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures when coupled with ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

Ionm/z (Predicted)Notes
[M]⁺129.07898Molecular Ion
[M+H]⁺130.08626Protonated Molecule
[M+Na]⁺152.06820Sodium Adduct
[M-CH₃]⁺114.0656Loss of a methyl group
[M-CO]⁺101.0891Loss of carbon monoxide

Note: m/z values are based on the monoisotopic mass. Predicted CCS values are available in public databases. uni.lu

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" of the compound and are sensitive to its functional groups and intermolecular interactions.

For this compound, the most characteristic vibrational band would be the carbonyl (C=O) stretching frequency of the lactam group. This is expected to appear in the IR spectrum in the region of 1650-1680 cm⁻¹, a typical range for six-membered ring lactams. The exact position of this band can be influenced by hydrogen bonding involving the N-H group and the carbonyl oxygen in the solid state.

Other important vibrational modes include:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ in the IR spectrum. Its position and shape can indicate the extent of hydrogen bonding.

C-H stretching: Bands from the methyl and methylene groups in the 2850-3000 cm⁻¹ region.

C-O-C stretching: Vibrations of the ether linkage within the morpholine (B109124) ring, typically observed in the 1100-1200 cm⁻¹ region.

Ring vibrations: Skeletal vibrations of the morpholinone ring will appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. While the C=O stretch is also Raman active, non-polar bonds like C-C single bonds often give rise to stronger Raman signals. Analysis of the low-frequency Raman spectrum can provide information about lattice vibrations and intermolecular interactions in the solid state.

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. For this compound, a successful crystallographic analysis would provide precise information on:

Molecular Conformation: It would confirm the preferred conformation of the morpholin-3-one ring (e.g., chair, boat, or twist-boat) in the solid state. For similar six-membered rings, a chair conformation is often observed. chemicalbook.com

Stereochemistry: The absolute configuration of the chiral centers (C2 and C5) would be unequivocally determined.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule would be obtained.

Intermolecular Interactions: The analysis would reveal how the molecules are packed in the crystal lattice and would identify any intermolecular interactions, such as hydrogen bonds involving the N-H and C=O groups, and van der Waals interactions. This information is crucial for understanding the physical properties of the solid material.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)9.2
c (Å)11.5
α, β, γ (°)90, 90, 90
Z4

Note: These are hypothetical values for illustrative purposes, as no experimental crystal structure has been reported for this specific compound.

Chiral Chromatographic Methods for Stereoisomer Separation and Purity

The presence of two stereocenters in 2,5-dimethylmorpholin-3-one gives rise to four possible stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S). The (2S,5S) and (2R,5R) isomers are enantiomers, as are the (2S,5R) and (2R,5S) isomers. The relationship between the (2S,5S) and the (2S,5R) or (2R,5S) isomers is diastereomeric. Chiral chromatography is essential to resolve these stereoisomers, ensuring the chemical integrity and stereochemical purity of this compound.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of chiral compounds, including cyclic amides like morpholinones. The selection of an appropriate CSP and mobile phase is paramount to achieving successful separation.

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188), have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral molecules, including lactams which are structurally analogous to morpholin-3-ones. tandfonline.comnih.gov These CSPs, often derivatized with carbamates such as 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate, provide the necessary chiral recognition environment for separation. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

For the analysis of this compound, a screening of different polysaccharide-based columns under various mobile phase conditions (normal-phase, polar organic, and reversed-phase) is a standard approach to identify the optimal separation conditions. Normal-phase chromatography, typically employing mixtures of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), often provides excellent enantioselectivity for this class of compounds.

Illustrative HPLC Method Development for this compound:

A systematic approach to method development would involve testing a set of commercially available polysaccharide-based CSPs. Based on studies of similar lactam structures, columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) would be strong candidates. nih.gov

Below is a hypothetical data table illustrating potential chromatographic conditions and expected results for the chiral separation of 2,5-dimethylmorpholin-3-one stereoisomers.

Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Flow Rate (mL/min)Temperature (°C)Detection (nm)Anticipated Elution Order
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10)1.025220(2R,5R), (2S,5S), (2R,5S), (2S,5R)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (B145695) (80:20)0.825220(2R,5R), (2S,5S), (2R,5S), (2S,5R)
Cellulose tris(3,5-dichlorophenylcarbamate)Methanol (100%)0.530220(2S,5R), (2R,5S), (2S,5S), (2R,5R)

This table is illustrative and based on typical conditions for related compounds. Actual results may vary.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and often unique selectivity. chromatographyonline.com SFC typically utilizes supercritical carbon dioxide as the main mobile phase component, often with an alcohol modifier (e.g., methanol, ethanol, or isopropanol) to adjust solvent strength and improve peak shape. chromatographyonline.comnih.gov

The same polysaccharide-based CSPs that are effective in HPLC are frequently used in SFC and often exhibit excellent performance. chromatographyonline.comnih.gov The chiral recognition mechanisms are generally similar to those in HPLC, though the different mobile phase environment can lead to changes in retention and selectivity, sometimes resulting in inverted elution orders or improved resolution. chromatographyonline.com

For determining the enantiomeric purity of this compound, SFC provides a rapid and efficient method. The ability to quickly screen different columns and modifiers makes it an attractive technique for high-throughput analysis.

Illustrative SFC Method Development for this compound:

An SFC screening would typically involve a set of chiral columns and a gradient of an alcohol modifier in supercritical CO2. Basic or acidic additives can also be incorporated into the modifier to improve peak shape and selectivity for certain analytes.

The following data table illustrates potential SFC conditions for the enantiomeric purity assessment of this compound.

Chiral Stationary Phase (CSP)Mobile Phase (CO2 / Modifier)ModifierFlow Rate (mL/min)Back Pressure (bar)Temperature (°C)Anticipated Elution Order
Amylose tris(3,5-dimethylphenylcarbamate)85 / 15Methanol3.015040(2R,5R) then (2S,5S)
Cellulose tris(3,5-dimethylphenylcarbamate)80 / 20Ethanol2.512035(2R,5R) then (2S,5S)
Cellulose tris(3,5-dichlorophenylcarbamate)90 / 10Isopropanol3.015040(2S,5S) then (2R,5R)

This table is illustrative and based on typical conditions for related compounds. Actual results may vary.

Theoretical and Computational Chemistry Studies of 2s,5s 2,5 Dimethylmorpholin 3 One

Quantum Mechanical Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For (2S,5S)-2,5-dimethylmorpholin-3-one, DFT calculations can predict key structural parameters. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G*, which provide a good balance between accuracy and computational cost.

The optimization of the molecular geometry of this compound would reveal the preferred conformation of the morpholinone ring, which is likely a chair or a twisted-boat conformation, and the equatorial or axial positioning of the two methyl groups. The (2S,5S) stereochemistry dictates a specific relative orientation of these methyl groups.

Below is a hypothetical table of optimized geometric parameters that could be obtained from a DFT study.

Table 1: Predicted Ground State Geometric Parameters for this compound using DFT

Parameter Predicted Value
Bond Lengths (Å)
C2-N1 1.46
N1-C6 1.35
C6=O 1.23
C5-C6 1.52
C5-O4 1.44
O4-C3 1.43
C3-C2 1.53
C2-C(methyl) 1.54
C5-C(methyl) 1.54
**Bond Angles (°) **
C6-N1-C2 120.5
N1-C2-C3 110.8
C2-C3-O4 111.2
C3-O4-C5 115.9
O4-C5-C6 110.5
C5-C6-N1 116.7
**Dihedral Angles (°) **
C6-N1-C2-C3 -45.2
N1-C2-C3-O4 55.8
C2-C3-O4-C5 -60.1
C3-O4-C5-C6 58.3
O4-C5-C6-N1 -48.7

Note: The values in this table are illustrative and would need to be calculated using a specific DFT method and basis set.

Ab initio calculations, which are based on first principles without empirical parameters, provide a detailed picture of the molecular orbitals (MOs) and the nature of chemical bonds. researchgate.net For this compound, these calculations can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity, as the HOMO is associated with the ability to donate electrons (nucleophilicity) and the LUMO with the ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with ab initio calculations, can further elucidate the bonding by describing the delocalization of electron density between orbitals, revealing hyperconjugative interactions that contribute to the molecule's stability.

Table 2: Hypothetical Molecular Orbital Energies for this compound from an Ab Initio Calculation

Molecular Orbital Energy (eV) Description
HOMO -8.5 Primarily located on the nitrogen and oxygen lone pairs.
LUMO 1.2 Primarily located on the carbonyl group (C=O) pi-antibonding orbital.

Note: These energy values are hypothetical and serve as an example of the data obtained from ab initio calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the energy landscape of a chemical reaction, including the identification of transition states. For this compound, this could involve studying its synthesis, degradation, or reactions with other molecules. By calculating the energies of reactants, products, and intermediates, a reaction profile can be constructed.

The transition state, being a maximum on the reaction coordinate, is a critical point that determines the activation energy and thus the rate of the reaction. Locating the transition state geometry and calculating its vibrational frequencies (to confirm it is a true first-order saddle point with one imaginary frequency) are key steps in this process.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanical calculations typically focus on a single, minimum-energy structure, molecules are dynamic entities that exist as an ensemble of conformations. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, an MD simulation would provide insights into the flexibility of the morpholinone ring and the rotational freedom of the methyl groups. By simulating the molecule in a solvent, such as water, one can also study the influence of the environment on its conformational preferences and the dynamics of its interactions with solvent molecules. This is particularly important for understanding its behavior in a biological or chemical system. The simulation would track the trajectory of each atom, allowing for the analysis of conformational changes and the time-averaged properties of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a molecule. For this compound, these predictions can be compared with experimental data to confirm its structure.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. These frequencies are obtained from the second derivatives of the energy with respect to the atomic coordinates. The predicted spectrum can help in identifying the characteristic vibrational modes of the morpholinone ring and the methyl groups.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and Vibrational Frequencies for this compound

Parameter Predicted Value
¹³C NMR Chemical Shifts (ppm)
C=O 172.5
C2 58.9
C3 70.1
C5 55.4
C6 75.3
C(methyl at C2) 18.2
C(methyl at C5) 19.5
Vibrational Frequencies (cm⁻¹)
C=O stretch 1750
C-N stretch 1180
C-O-C stretch 1120

Note: These are illustrative values. Actual predictions depend on the level of theory and basis set used.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies (Theoretical framework only)

Quantitative Structure-Property/Reactivity Relationship (QSPR) studies aim to build mathematical models that correlate the structural or physicochemical properties of molecules with their observed biological activity or chemical reactivity. The theoretical framework for a QSPR study on a series of morpholinone derivatives, including this compound, would involve several key steps:

Dataset Curation: A dataset of morpholinone analogs with known experimental properties (e.g., solubility, binding affinity to a target) would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) would be used to develop a mathematical equation that links a subset of the calculated descriptors to the experimental property of interest.

Model Validation: The predictive power of the developed QSPR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

Such a QSPR model could then be used to predict the properties or reactivity of new, untested morpholinone derivatives, thereby guiding the design of new compounds with desired characteristics.

Applications of 2s,5s 2,5 Dimethylmorpholin 3 One in Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality and functional group arrangement of (2S,5S)-2,5-dimethylmorpholin-3-one make it a powerful tool in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. This is of particular importance in the pharmaceutical industry, where the therapeutic activity of a drug is often dependent on its stereochemistry.

Chiral morpholinones, including this compound, are frequently utilized as precursors for the synthesis of enantiomerically pure α-amino acids. researchgate.net These amino acids are the fundamental components of peptides and proteins and are also crucial intermediates in the synthesis of many pharmaceuticals. The morpholinone scaffold allows for the stereocontrolled introduction of substituents at the α-position, which, after subsequent ring-opening, yields the desired α-amino acid derivative with high enantiopurity. This method provides a reliable route to non-natural amino acids, which are of growing interest in drug discovery.

Enantiopure amino alcohols are another class of important chiral building blocks, found in numerous natural products and synthetic drugs. Chiral morpholinones serve as effective starting materials for the preparation of β-amino alcohols. researchgate.net The synthesis typically involves the reduction of the lactam carbonyl group to an alcohol, followed by the cleavage of the morpholine (B109124) ring. This strategy provides access to a wide range of substituted amino alcohols with well-defined stereochemistry. For instance, general methods for the synthesis of enantiopure 1,2-amino alcohols and 1,5-amino alcohols often rely on chiral heterocyclic precursors like morpholinones. rsc.org

The this compound ring system can be chemically modified to generate more complex heterocyclic structures. The strategic manipulation of the lactam and ether functionalities allows for ring expansion, contraction, or fusion with other ring systems. This versatility makes it a valuable precursor for the synthesis of novel heterocyclic scaffolds, which are often sought after in medicinal chemistry for their diverse biological activities. The synthesis of complex morpholines and other heterocycles often starts from readily available chiral building blocks like this compound. nih.govrsc.org

Use as a Chiral Ligand or Catalyst in Asymmetric Catalysis

While this compound itself is not typically a direct ligand, its reduced form, (2S,5S)-2,5-dimethylmorpholine, and related derivatives are excellent candidates for chiral ligands in asymmetric catalysis. The C2-symmetry of the trans-2,5-disubstituted morpholine core is a highly sought-after feature in the design of "privileged ligands" that can induce high levels of stereoselectivity in a wide range of metal-catalyzed reactions.

Structurally similar C2-symmetric 2,5-disubstituted pyrrolidines have been shown to be highly effective ligands in metal catalysis and organocatalysis. acs.org By analogy, (2S,5S)-2,5-dimethylmorpholine can be incorporated into various ligand architectures, such as phosphine-oxazoline (PHOX) or bis(oxazoline) (BOX) ligands, which have proven to be highly effective in reactions like asymmetric allylic alkylation and hydrogenation. The synthesis of chiral heterogeneous catalysts based on oxazoline (B21484) ligands has also been reported, demonstrating the versatility of such scaffolds. acs.org The development of new chiral ligands is crucial for expanding the toolbox of asymmetric catalysis, and morpholine-based structures hold significant promise in this area. acs.org

Integration into Chiral Polymeric Materials

The development of chiral polymers is a rapidly growing area of materials science, with applications in chiral separations, sensing, and catalysis. This compound, as a chiral lactam, is a potential monomer for the synthesis of chiral polyamides or polyesters through ring-opening polymerization (ROP). The stereochemistry of the monomer is retained in the polymer backbone, leading to the formation of a macromolecule with a well-defined chiral structure. cmu.edu

The ring-opening polymerization of chiral lactones is a well-established method for producing chiral polyesters, with the stereochemistry of the resulting polymer being influenced by the choice of catalyst. researchgate.netrsc.orgnih.govresearchgate.net Similarly, chiral lactams can be polymerized to yield chiral polyamides with unique properties. The incorporation of the rigid and chiral dimethylmorpholinone unit into a polymer chain could lead to materials with interesting physical and chemical properties, such as high thermal stability and specific recognition capabilities. The use of morpholine derivatives as curing agents, stabilizers, and cross-linking agents in polymer production highlights their potential in advanced materials. e3s-conferences.org

Precursors for Advanced Organic Materials

The unique structural and functional characteristics of this compound make it a promising precursor for the design and synthesis of advanced organic materials. The development of new organic materials with tailored properties is a key focus in areas such as electronics, optics, and nanotechnology.

Heterocyclic compounds, in general, are a rich source of building blocks for functional organic materials. mdpi.com The ability to functionalize the morpholinone ring and to use it as a scaffold for more complex structures opens up possibilities for creating new materials with specific functions. For example, the incorporation of this chiral unit into larger conjugated systems could lead to novel chiroptical materials with applications in nonlinear optics or as components of chiral sensors. Furthermore, the use of morpholine derivatives in the development of advanced materials with superior mechanical and thermal properties is an active area of research. e3s-conferences.org The synthesis of new derivatives from natural products is also a strategy for creating novel materials. mdpi.com

The Application of this compound as a Chemical Probe in Mechanistic Studies Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant lack of information regarding the application of the specific chemical compound this compound as a chemical probe for mechanistic studies in organic synthesis or materials science. While the compound is cataloged in chemical databases such as PubChem, there are no associated publications or research data that describe its use in elucidating reaction mechanisms.

The investigation into the potential use of this compound as a chemical probe was initiated to understand how its unique structural and stereochemical properties might be leveraged to gain insights into complex chemical transformations. Chemical probes are powerful tools in chemistry, designed to interact with a system in a specific and well-defined manner, thereby providing information about the system's properties and behavior. Chiral molecules, such as the specified morpholinone derivative, are often of particular interest as probes in stereoselective reactions, where they can help to unravel the intricate details of how one stereoisomer is formed in preference to another.

Despite extensive searches for research detailing the synthesis and application of this compound for these purposes, no studies have been identified. The broader classes of morpholine and morpholinone derivatives have been explored in various contexts within medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. However, the specific role of the this compound isomer as a tool for mechanistic investigation is not described in the available scientific literature.

This absence of data prevents a detailed discussion of its research findings, the creation of data tables related to its efficacy as a probe, or an analysis of its utility in mechanistic studies as per the requested article structure. It is possible that the compound has not been applied for this purpose, or that any such research is not currently in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies Mechanistic Focus

Influence of Stereochemistry on Reaction Selectivity and Efficiency

The defined stereocenters at C2 and C5 of (2S,5S)-2,5-dimethylmorpholin-3-one play a crucial role in directing the stereochemical outcome of reactions at adjacent positions. This stereocontrol is a cornerstone of its utility in asymmetric synthesis, where it can act as a chiral auxiliary or a chiral building block.

Research into the stereoselective synthesis of various morpholine (B109124) derivatives has highlighted the importance of the inherent chirality of the starting materials. For instance, in palladium-catalyzed hydroamination reactions for the synthesis of 2,5-disubstituted morpholines, the stereochemistry of the precursors dictates the stereochemical outcome of the final product. ic.ac.uk While not directly studying this compound, these studies underscore the principle that the pre-existing stereocenters guide the formation of new ones.

In the context of this compound, the (2S,5S) configuration creates a specific chiral environment that can lead to high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, and Michael reactions at the nitrogen or α-carbon positions. The methyl groups at C2 and C5 can effectively shield one face of the molecule, compelling incoming reagents to approach from the less sterically hindered face. The efficiency of these reactions, in terms of both yield and diastereomeric excess, is a direct consequence of the energy difference between the diastereomeric transition states, which is amplified by the fixed spatial arrangement of the methyl groups.

Correlation of Conformational Features with Reactivity Profiles

The reactivity of cyclic compounds is intrinsically linked to their conformational preferences. For the this compound ring, a chair-like conformation is generally the most stable arrangement, minimizing torsional and steric strain. In this conformation, the substituents at C2 and C5 can adopt either axial or equatorial positions. The relative stability of these conformers and the energy barriers to their interconversion are critical determinants of the molecule's reactivity profile.

Theoretical and experimental studies on related heterocyclic systems, such as 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide, have demonstrated that the conformational equilibrium is influenced by stereoelectronic effects like the anomeric effect. mdpi.com In the case of this compound, the orientation of the methyl groups (axial or equatorial) in the dominant conformation will dictate the accessibility of adjacent reactive sites. For example, if the C5-methyl group preferentially occupies an equatorial position, it will exert a different steric influence on an N-acyl substituent compared to an axial orientation.

The correlation between conformation and reactivity is evident in reactions where the geometry of the transition state is crucial. For instance, in enolate-based reactions, the stereochemical outcome is often dictated by the preferred conformation of the enolate, which in turn is influenced by the substituents on the morpholin-3-one (B89469) ring. The chair conformation can pre-organize the molecule for a specific reaction pathway, leading to a high degree of stereoselectivity. Computational studies on related systems have shown that the relative energies of different conformers can predict the major products of a reaction. researchgate.net

Impact of Substituent Modifications on this compound Transformations

Modifying the methyl substituents at the C2 and C5 positions of the morpholin-3-one ring provides a powerful tool for fine-tuning its reactivity and selectivity. Replacing the methyl groups with other alkyl or aryl groups can alter the steric and electronic properties of the molecule, thereby influencing the course of its transformations.

Studies on related 2,5-disubstituted systems have shown that the nature of these substituents significantly impacts reaction outcomes. For example, in the synthesis of 2,5-disubstituted octahydroquinolin-4-ones via an intramolecular hetero Diels-Alder reaction, the stereogenic center on the side chain influences the selectivity of the cyclization. mdpi.com Similarly, modifying the substituents on this compound would be expected to modulate its performance in analogous reactions.

The following table illustrates hypothetical data on how modifying the C5 substituent might affect the diastereoselectivity of an N-alkylation reaction, based on general principles of steric hindrance.

C5-Substituent Steric Bulk Hypothetical Diastereomeric Excess (d.e.) of N-Alkylation
Methyl (CH₃)Low85%
Ethyl (CH₂CH₃)Medium90%
Isopropyl (CH(CH₃)₂)High>95%
tert-Butyl (C(CH₃)₃)Very High>99%

This table presents hypothetical data for illustrative purposes.

Increasing the steric bulk of the C5 substituent would likely enhance the facial bias of the molecule, leading to higher diastereoselectivity in reactions at the nitrogen atom. The larger substituent would more effectively block one face of the ring, forcing the electrophile to attack from the opposite side.

Furthermore, modifications to the substituents can also impact the conformational equilibrium of the ring. A bulkier substituent at C5 might further stabilize a specific chair conformation, leading to a more rigid and predictable reactive system. This increased conformational rigidity can translate to higher levels of stereocontrol in chemical transformations.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

Biocatalysis presents a promising avenue for the sustainable production of chiral morpholinones. The use of enzymes offers high stereoselectivity under mild reaction conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net Chemoenzymatic approaches, which combine the advantages of both chemical and biological catalysis, are also being explored to construct complex chiral molecules with high efficiency and enantiopurity. rsc.orgnih.gov The development of robust enzymes through directed evolution and protein engineering will be crucial in creating biocatalytic routes to (2S,5S)-2,5-dimethylmorpholin-3-one that are viable for industrial-scale production. nih.gov

The table below illustrates a hypothetical comparison of different synthetic routes for morpholinone synthesis, highlighting key green chemistry metrics. researchgate.netresearchgate.net

Synthetic RouteAtom Economy (%)Reaction Yield (%)SolventCatalystTemperature (°C)
Traditional Chemical Synthesis 6570DichloromethaneStrong Acid80
Optimized Chemical Synthesis 7585Ethyl AcetateMild Base60
Biocatalytic Synthesis 9592WaterLipase37

Exploration of Novel Reactivity Patterns and Transformations

Unlocking new chemical transformations of the this compound scaffold will expand its utility in organic synthesis. Research is focused on understanding the reactivity of the morpholinone ring to develop novel functionalization strategies. Mechanistic studies, including kinetic analysis and computational modeling, are vital to elucidating reaction pathways and predicting the outcomes of new transformations. For example, understanding the factors that control the ring-opening of morpholinones can lead to the development of new polymerization methods for creating functional polyesters. rsc.org

Investigations into the reactions of the C-N and C-O bonds within the morpholine (B109124) ring, as well as the reactivity of the carbonyl group, will open doors to a wider range of derivatives. The development of catalytic asymmetric methods for the construction of highly substituted morpholinones is a significant area of interest, as these complex structures are often found in biologically active compounds. nih.gov

Advanced Computational Design and Prediction for this compound Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new molecules. Density Functional Theory (DFT) and other computational methods can be used to predict the properties and reactivity of this compound and its derivatives. nih.gov These predictive models can guide the rational design of new compounds with desired characteristics, such as enhanced biological activity or improved material properties.

For instance, computational screening can identify potential derivatives that are likely to exhibit specific interactions with biological targets. Molecular docking and dynamics simulations can provide insights into the binding modes of these derivatives, helping to prioritize synthetic efforts. researchgate.net Furthermore, computational tools can be employed to predict the spectral properties and other physicochemical characteristics of novel compounds, aiding in their identification and characterization.

The following table showcases hypothetical computational data for a series of designed this compound derivatives, predicting their potential as enzyme inhibitors.

DerivativePredicted Binding Affinity (kcal/mol)Predicted pKaKey Predicted Interactions
Parent Compound -5.28.5Hydrogen bond with Serine
Derivative A (Fluoro-substituted) -6.87.9Hydrogen bond, Halogen bond
Derivative B (Aryl-substituted) -7.58.2Hydrogen bond, Pi-stacking
Derivative C (Hydroxyl-substituted) -6.18.8Multiple hydrogen bonds

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, enhanced process control, and higher throughput. nih.govmdpi.com The integration of the synthesis of this compound and its derivatives into these modern technologies is a key area of future research. Flow reactors can enable the use of hazardous reagents and extreme reaction conditions in a controlled and safe manner, potentially unlocking new synthetic pathways. nih.gov

Automated synthesis platforms, often coupled with high-throughput screening, can rapidly generate and evaluate large libraries of compounds. researchgate.netnih.gov This approach is particularly valuable in drug discovery and materials science for the rapid identification of lead compounds. The development of robust and reliable automated methods for the synthesis and purification of this compound derivatives will significantly accelerate research in these fields. rsc.org

Expanding Applications in Green Chemistry and Sustainable Chemical Processes

The inherent chirality and functionality of this compound make it an attractive building block for the development of sustainable chemical processes. Its use as a chiral auxiliary can enable the stereocontrolled synthesis of other valuable molecules. rsc.org Furthermore, morpholine derivatives themselves can be employed as green solvents or catalysts in various chemical reactions. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2S,5S)-2,5-dimethylmorpholin-3-one with high stereochemical purity?

  • Methodological Answer : Synthesis of stereochemically pure morpholinones often involves asymmetric catalysis or chiral auxiliaries. For example, enantioselective cyclization of precursor amines/ketones using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can yield the desired stereoisomer. Post-synthesis purification via recrystallization (e.g., using solvents like ethyl acetate/hexane mixtures) or chiral chromatography (e.g., HPLC with amylose-based columns) is critical. Characterization of stereochemistry should combine 1H^{1}\text{H}-NMR coupling constants (e.g., vicinal coupling for chair conformation analysis) and X-ray crystallography for absolute configuration confirmation .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction (radiation source: fine-focus sealed tube; monochromator: graphite) provides bond lengths, angles, and spatial arrangement. Parameters like RintR_{\text{int}} (e.g., 0.053) and Tmin/TmaxT_{\text{min}}/T_{\text{max}} (e.g., 0.952–0.966) ensure data reliability .
  • NMR Spectroscopy : 13C^{13}\text{C}-NMR distinguishes carbonyl (C3) and methyl groups (C2/C5). DEPT-135 confirms CH2_2/CH3_3 groups in the morpholine ring.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks (e.g., m/z 157.1104 for C6_6H11_{11}NO2_2).

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer : The compound should be stored under inert gas (N2_2/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to strong acids/bases (risk of ring-opening) and UV light (potential photodegradation). Stability testing via accelerated aging (40°C/75% RH for 4 weeks) with HPLC monitoring is recommended. Compatibility with common solvents (e.g., DMSO, acetone) should be confirmed via FT-IR for solvent adduct formation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

  • Benchmark Computational Models : Compare multiple methods (e.g., B3LYP vs. M06-2X with solvation models like PCM).
  • Experimental Validation : Conduct kinetic studies (e.g., monitoring nucleophilic substitution rates via UV-Vis) under controlled conditions.
  • Error Analysis : Quantify deviations using root-mean-square errors (RMSE) between computed and observed activation energies. Cross-reference with crystallographic data to validate transition-state geometries .

Q. What strategies are effective for analyzing stereochemical effects on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enantiomer-Specific Assays : Test both (2S,5S) and (2R,5R) isomers in receptor-binding studies (e.g., radioligand displacement assays).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., docking to GABAA_A receptors) to identify stereospecific hydrogen bonds or steric clashes.
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis) between isomers.

Q. How should researchers address discrepancies in spectral data (e.g., NMR vs. XRD) for this compound polymorphs?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize the compound from diverse solvents (e.g., ethanol, toluene) to isolate different crystalline forms.
  • Multi-Technique Correlation : Use solid-state NMR to resolve chemical shifts for each polymorph, complemented by XRD-derived unit cell parameters.
  • Thermal Analysis : DSC/TGA identifies phase transitions (e.g., melting points: 132–135°C for Form I vs. 140°C for Form II), linking structural variations to thermal behavior .

Q. What advanced analytical techniques are suitable for studying the degradation pathways of this compound under oxidative stress?

  • Methodological Answer :

  • LC-HRMS/MS : Identify degradation products (e.g., ring-opened aldehydes or amines) using fragmentation patterns.
  • EPR Spectroscopy : Detect radical intermediates (e.g., hydroxyl radicals) during Fenton reaction-based oxidation.
  • Isotopic Labeling : Use 18O^{18}\text{O}-H2_2O to trace oxygen incorporation in hydrolysis products.

Data Contradiction Analysis

Q. How to interpret conflicting data between theoretical and experimental pKa values for this compound?

  • Methodological Answer :

  • Solvent Corrections : Adjust computational models for solvent dielectric constants (e.g., water vs. DMSO).
  • Experimental Calibration : Use potentiometric titration with standard buffers (e.g., phosphate/borate) to validate measurements.
  • Error Margins : Report confidence intervals (e.g., ±0.2 pH units) and compare with structurally similar morpholinones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.